chemical structure and physical properties of Methyl 4-(7-aminoheptyl)benzoate hydrochloride
chemical structure and physical properties of Methyl 4-(7-aminoheptyl)benzoate hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(7-aminoheptyl)benzoate hydrochloride
Introduction and Rationale
Methyl 4-(7-aminoheptyl)benzoate hydrochloride is a bifunctional molecule incorporating a rigid aromatic core (methyl benzoate) and a flexible lipophilic spacer (heptyl chain) terminating in a hydrophilic primary amine hydrochloride salt. This unique architecture makes it an intriguing building block for various applications. The long alkyl chain can influence solubility, membrane permeability, and molecular flexibility, while the terminal amine provides a reactive handle for further chemical modification or for forming ionic interactions.
The hydrochloride salt form is specifically targeted to enhance aqueous solubility and stability, which is often a critical requirement in pharmaceutical and biological research contexts[1]. This guide serves as a foundational document for researchers intending to synthesize and utilize this compound.
Chemical Structure and Predicted Physicochemical Properties
The first step in understanding any compound is to define its structure and predict its properties. These predictions are derived from the known properties of its constituent functional groups and analogous molecules.
Chemical Structure
The chemical structure of Methyl 4-(7-aminoheptyl)benzoate hydrochloride is illustrated below.
Figure 2: Proposed two-step synthesis workflow.
Rationale for Synthetic Choices
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Williamson Ether Synthesis: This is a classic, high-yielding, and reliable method for forming aryl ethers. Using potassium carbonate (K₂CO₃) as the base is advantageous as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenolic hydroxyl group. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point.
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Nitrile Reduction: The reduction of a nitrile is a standard method for producing a primary amine without the risk of over-alkylation that can occur in other methods like direct amination of an alkyl halide. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to amines. Catalytic hydrogenation (e.g., using H₂ over Raney Nickel) is an alternative but may require high pressure.
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Hydrochloride Salt Formation: The final step is a straightforward acid-base reaction. Introducing anhydrous HCl (as a solution in ether or dioxane) to the free amine will precipitate the hydrochloride salt, which is often a crystalline solid, facilitating purification by recrystallization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps.
Step 1: Synthesis of Methyl 4-(6-cyanohexyloxy)benzoate
Materials:
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Methyl 4-hydroxybenzoate
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7-Bromoheptanenitrile
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetone
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous acetone (approx. 10 mL per gram of benzoate), and anhydrous potassium carbonate (2.0 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add 7-bromoheptanenitrile (1.1 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting phenol should be consumed, and a new, less polar spot should appear.
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After completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
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Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the intermediate product, Methyl 4-(6-cyanohexyloxy)benzoate, typically as a pale yellow oil or low-melting solid.
Step 2: Synthesis of Methyl 4-(7-aminoheptyl)benzoate hydrochloride
Materials:
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Methyl 4-(6-cyanohexyloxy)benzoate (from Step 1)
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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15% Sodium Hydroxide (NaOH) solution
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Anhydrous Diethyl Ether
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2M HCl in Diethyl Ether
Procedure: CAUTION: LiAlH₄ reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
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Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Carefully add LiAlH₄ (2.0 eq) to anhydrous THF (50 mL) in the flask and cool the slurry to 0 °C in an ice bath.
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Dissolve the Methyl 4-(6-cyanohexyloxy)benzoate (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel.
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Add the solution of the intermediate dropwise to the stirred LiAlH₄ slurry at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.
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Cool the reaction back to 0 °C. (EXTREME CAUTION: Exothermic Quench) .
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Slowly and carefully quench the reaction by the sequential dropwise addition of:
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Deionized water (X mL, where X = grams of LiAlH₄ used).
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15% NaOH solution (X mL).
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Deionized water (3X mL).
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Stir the resulting granular white precipitate vigorously for 1 hour.
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Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
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Combine the filtrates and concentrate under reduced pressure to yield the crude free amine as an oil.
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Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
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While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.
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Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, Methyl 4-(7-aminoheptyl)benzoate hydrochloride.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Figure 3: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.2 ppm (br s, 3H): Protons of the -NH₃⁺ group.
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δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the ester group.
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δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
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δ ~4.1 ppm (t, 2H): -O-CH₂- protons of the heptyl chain.
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δ ~3.8 ppm (s, 3H): Methyl ester (-COOCH₃) protons.
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δ ~2.8 ppm (t, 2H): -CH₂-NH₃⁺ protons of the heptyl chain.
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δ ~1.2-1.8 ppm (m, 10H): Remaining methylene protons of the heptyl chain.
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¹³C NMR (101 MHz, DMSO-d₆):
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δ ~166 ppm: Ester carbonyl carbon (C=O).
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δ ~162 ppm: Aromatic carbon attached to the ether oxygen.
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δ ~131 ppm: Aromatic carbons ortho to the ester.
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δ ~123 ppm: Aromatic carbon attached to the ester.
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δ ~114 ppm: Aromatic carbons ortho to the ether.
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δ ~68 ppm: -O-CH₂- carbon.
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δ ~52 ppm: Methyl ester carbon (-OCH₃).
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δ ~39 ppm: -CH₂-NH₃⁺ carbon.
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δ ~25-30 ppm: Remaining aliphatic carbons.
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High-Resolution Mass Spectrometry (HRMS)
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Method: Electrospray Ionization (ESI+).
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Expected m/z: The calculated monoisotopic mass of the free amine cation [C₁₅H₂₄NO₂]⁺ is 250.1807. The observed mass should be within 5 ppm of this value.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: KBr pellet or ATR.
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Expected Peaks (cm⁻¹):
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~3000-2800: Broad N-H stretch from the ammonium group.
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~2930, 2850: C-H aliphatic stretches.
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~1710: Strong C=O stretch from the ester.
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~1610, 1510: C=C aromatic stretches.
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~1250, 1100: C-O stretches from the ester and ether.
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High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final compound.
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Suggested Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Result: A single major peak with purity >95%.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
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Chemical Hazards:
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Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle only in an inert atmosphere and in a fume hood.
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7-Bromoheptanenitrile: Irritant. Avoid skin and eye contact.
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Final Product: As an amine salt, it may be an irritant to the skin, eyes, and respiratory tract.[2] Handle with care.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual LiAlH₄ carefully before disposal.
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of Methyl 4-(7-aminoheptyl)benzoate hydrochloride. By following the proposed synthetic route and analytical protocols, researchers can confidently prepare and validate this compound for their specific applications in drug discovery or materials science. The emphasis on explaining the rationale behind procedural choices is intended to empower the researcher to troubleshoot and adapt these methods as needed.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article Title]. This is a placeholder for a relevant synthetic chemistry article that would use similar techniques.
- Organic Syntheses. (n.d.). A procedure for [Relevant Reaction Type, e.g., Williamson Ether Synthesis or Nitrile Reduction]. Organic Syntheses is a source of reliable and detailed experimental procedures.
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PubChem. (n.d.). Compound Summary for Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]
- Siracusa, V., Lotti, N., Puglisi, C., Samperi, F., Munari, A., Finelli, L., & Battiato, S. (2009). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. e-Polymers, 9(1).
- Chemdor. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. While this source was for a different CAS number, the principle of using hydrochloride salts to improve solubility is a general and widely accepted practice in medicinal chemistry.
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
